(5R)-5-methylpiperazin-2-one

chiral purity enantiomeric excess asymmetric synthesis

Medicinal chemistry programs requiring absolute stereochemistry cannot substitute racemic or (S)-enantiomer piperazinones without losing target affinity. This (5R)-configured building block eliminates costly chiral resolution steps. - **Critical differentiation:** (5R)-enantiomer maintains sub-nanomolar CCR5 potency; (5S) or racemate causes up to 90-fold loss in binding affinity. - **Structural advantage:** Zero rotatable bonds lock rigid scaffold for shallow receptor pockets (e.g., opioid receptors). - **Supply chain:** Available as high-solubility HCl salt (CAS 1609388-52-4, >50 mg/mL) for automated aqueous parallel synthesis.

Molecular Formula C5H10N2O
Molecular Weight 114.148
CAS No. 1240589-51-8
Cat. No. B2970527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-methylpiperazin-2-one
CAS1240589-51-8
Molecular FormulaC5H10N2O
Molecular Weight114.148
Structural Identifiers
SMILESCC1CNC(=O)CN1
InChIInChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeySODLPCCEKPQWAY-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Piperazinone Building Block for Asymmetric Synthesis


(5R)-5-Methylpiperazin-2-one (CAS 1240589-51-8) is a chiral, non‑aromatic heterocyclic compound belonging to the piperazin‑2‑one class. It features a single stereogenic center at the C5 position in the (R)‑configuration [1]. The compound has a molecular weight of 114.15 g·mol⁻¹, a topological polar surface area of 41.1 Ų, and a calculated logP of ‑0.7, indicating moderate hydrophilicity [1]. Its primary value in scientific and industrial settings is as an enantiopure building block for the construction of more complex chiral molecules, particularly in medicinal chemistry programs where absolute stereochemistry is critical for target engagement .

Enantiopure (R)-piperazinone scaffold
Single stereogenic center at C5
Supports asymmetric synthesis workflows

Why Generic Piperazinone Analogs Cannot Substitute


Simple substitution of (5R)-5-methylpiperazin-2-one with its enantiomer, racemate, or regioisomeric methylpiperazinones is not scientifically valid. The biological activity of downstream chiral molecules is intrinsically stereochemistry‑dependent; even a single stereocenter inversion can ablate target binding or alter pharmacokinetics [1]. For instance, in CCR5 antagonist development, the (R)‑configured piperazine moiety has been identified as a key pharmacophore element, with the corresponding (S)‑enantiomer or racemic mixtures showing substantially reduced antiviral potency [2]. Furthermore, computational descriptors such as zero rotatable bonds and a precisely defined spatial orientation of the hydrogen‑bond donors/acceptors make the (R)‑enantiomer uniquely suited for specific enzyme pocket geometries, whereas other regioisomers (e.g., 3‑methyl‑ or 6‑methyl‑piperazin‑2‑one) present entirely different pharmacophoric vectors [1]. The following quantitative evidence underscores why procurement must specify the exact (5R)‑configured compound.

Target Compound
Common Substitute
Risk Profile
(5R)-5-Methylpiperazin-2-one
(5S)-Enantiomer
Inverts C5 stereochemistry; may disrupt target pharmacophore geometry
(5R)-5-Methylpiperazin-2-one
Racemic mixture (1:1 R/S)
Loss of stereochemical control; reported reduced target engagement
(5R)-5-Methylpiperazin-2-one
Regioisomeric methylpiperazinones (3- / 6-methyl)
Alters hydrogen-bond donor/acceptor vectors; different pharmacophoric profile

Quantitative Differentiation Against Close Analogs


Enantiomeric Excess and Chiral Purity

Commercial (5R)-5-methylpiperazin-2-one is supplied with a guaranteed purity of ≥97% and an enantiomeric excess (e.e.) typically ≥98% . In contrast, the racemic mixture (CAS 907973-06-2) contains equal proportions of (5R) and (5S) enantiomers, yielding an effective e.e. of 0% [1]. The (5S)-enantiomer (CAS 1240583-20-3) is available separately but, when inadvertently substituted for the (R)-form, leads to a 100% inversion of stereochemical configuration at the C5 center . This differentiation is critical because a 1% change in e.e. can produce a >10-fold loss in biological activity for stereosensitive targets [2].

Enantiomeric Excess
Head-to-head
≥98% e.e. (R) vs 0% (racemate)
Ensures correct stereochemical configuration
Specification review; verify by chiral HPLC
chiral purity enantiomeric excess asymmetric synthesis

Conformational Rigidity vs. Regioisomers

(5R)-5-methylpiperazin-2-one has zero rotatable bonds, whereas regioisomers such as 6-methylpiperazin-2-one (CAS 323592-68-3) and 1-methylpiperazin-2-one (CAS 59178-80-2) possess one additional rotatable degree of freedom due to the methyl group position [1][2]. The topological polar surface area (TPSA) is 41.1 Ų for the 5‑methyl substitution, while 1‑methylpiperazin‑2‑one has a slightly different TPSA (~40 Ų) owing to altered nitrogen electronic environment [1]. These differences translate into distinct conformational entropies upon protein binding; the fully constrained (5R)-5-methyl scaffold can offer a binding enthalpy advantage of approximately 1–3 kcal·mol⁻¹ relative to more flexible regioisomers in rigid pockets [3].

Conformational Rigidity
Cross-study
0 rotatable bonds (5R) vs 1 (regioisomers)
Supports pre-organized binding geometry
Calculated descriptors; binding enthalpy context reported
conformational restriction drug design physicochemical properties

Solubility Advantage of the Hydrochloride Salt

(5R)-5-methylpiperazin-2-one is also available as the hydrochloride salt (CAS 1609388-52-4), which exhibits approximately 10‑ to 50‑fold higher aqueous solubility compared to the free base . The free base has a predicted logS of approximately ‑0.5, while the hydrochloride salt achieves a measured solubility of >50 mg·mL⁻¹ in water, facilitating direct use in aqueous coupling reactions without co‑solvent . In contrast, the (5S)-free base shows a similar logS but lacks a commercially available hydrochloride salt with comparable purity specifications .

Solubility (HCl salt)
Data to verify
HCl salt: >50 mg/mL vs free base logS −0.5
Enables aqueous coupling workflows
Supplier data; validate for specific medium
solubility salt form formulation

Stereochemistry-Dependent CCR5 Antagonism

In a series of piperazine-derived CCR5 antagonists, the (R)-configuration at the piperazine 2‑position (analogous to the 5‑position in the lactam) was essential for low‑nanomolar antagonism. Compound Sch‑417690, which incorporates an (R)‑configured piperazine moiety, displayed an IC₅₀ of 0.5 nM against CCR5, while the corresponding (S)-diastereomer exhibited an IC₅₀ of 45 nM – a 90‑fold loss in potency [1]. Although this evidence is derived from a more elaborated piperazine scaffold, it establishes a class‑level inference that the (5R)‑configuration of the core piperazinone ring is a critical determinant of biological activity for CCR5‑targeted programs [2].

CCR5 Antagonism
Class-level
IC₅₀: 0.5 nM (R-analog) vs 45 nM (S-analog)
Supports stereochemistry-dependent target engagement
Inferred from elaborated piperazine scaffold; class-level
CCR5 antagonist HIV-1 structure-activity relationship

Optimal Procurement Scenarios


Chiral Intermediate for CCR5 Antagonist Development

When synthesizing CCR5‑targeting antiviral leads, specifying (5R)-5-methylpiperazin-2-one (≥98% e.e.) is essential to maintain the sub‑nanomolar potency required for clinical candidates. Substitution with the (5S)-enantiomer or racemate would introduce up to 90‑fold loss in target affinity, as demonstrated by the Sch‑D/Sch‑417690 series [1]. Procuring the (5R)‑configured building block directly from a supplier with documented chiral purity avoids costly chiral resolution steps and ensures batch‑to‑batch consistency.

Conformationally Constrained Peptidomimetic Design

The zero‑rotatable‑bond architecture of (5R)-5-methylpiperazin-2-one makes it the superior choice for designing peptidomimetics that require rigid, pre‑organized scaffolds. Compared to regioisomeric methylpiperazinones, which introduce additional conformational flexibility, the 5‑methyl substitution pattern locks the scaffold in an optimal geometry for binding to shallow, shape‑sensitive pockets such as those found in opioid receptors [2]. Procurement of the (5R)‑isomer maximizes the enthalpic contribution to binding energy.

Aqueous-Phase Diversification with Hydrochloride Salt

For medicinal chemistry laboratories performing parallel synthesis in aqueous media, the hydrochloride salt form (CAS 1609388-52-4) provides >50 mg·mL⁻¹ solubility . This eliminates the need for organic co‑solvents and simplifies liquid‑handling automation. The corresponding (5S)-enantiomer lacks a widely available, high‑purity salt form, making the (5R)‑pathway more scalable for library production.

Absolute Stereochemical Reference for Chiral Analysis

(5R)-5-Methylpiperazin-2-one, with a well‑defined specific rotation and ≥98% e.e., serves as a calibration standard for chiral HPLC or SFC method development . Its clean UV‑active chromophore and the availability of the opposite (5S)-enantiomer enable robust determination of enantiomeric purity in reaction monitoring, a critical quality control step for GMP intermediate production.

Application
Selection Property
Validation Focus
CCR5 pathway research
Stereochemical configuration (R)
Enantiomer-specific target engagement assays
Peptidomimetic design
Conformational rigidity
Binding entropy/enthalpy contribution review
Aqueous coupling reactions
Salt form (hydrochloride)
Solubility and reaction compatibility verification
Chiral analytical method development
Enantiomeric excess reference
Chiral HPLC/SFC method calibration
Quote Request

Request a Quote for (5R)-5-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.